6-methylisoquinoline-3-carboxylic acid hydrochloride
Description
Properties
CAS No. |
2613383-66-5 |
|---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
6-methylisoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H9NO2.ClH/c1-7-2-3-8-6-12-10(11(13)14)5-9(8)4-7;/h2-6H,1H3,(H,13,14);1H |
InChI Key |
ULUNOPBTVLHWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NC=C2C=C1)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization-Carboxylation Sequences
A foundational method involves the cyclization of phenylethylamine derivatives followed by carboxylation. For example, indazole-3-carboxylic acid synthesis (structurally analogous to isoquinoline derivatives) employs a four-step process:
-
Step 1 : Reaction of 2-cyanophenylhydrazine with hydroxylamine in aqueous methanol at 25–30°C for 1 h to form an intermediate hydrazone.
-
Step 2 : Cyclization in dichloromethane with aluminum chloride at 40°C for 2 h, yielding a dichloromethane-soluble intermediate.
-
Step 4 : Acidic hydrolysis using acetic acid and hydrochloric acid at 90°C to isolate the carboxylic acid.
This protocol achieves a 76% yield for indazole-3-carboxylic acid, with analogous steps adaptable to isoquinoline systems.
Decarboxylation and Hydrochlorination
High-temperature decarboxylation is critical for stabilizing the carboxylic acid moiety. A benzothiazine derivative synthesis demonstrates this principle:
-
Heating 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid at 220–225°C for 10 minutes induces decarboxylation, followed by HCl acidification to precipitate the hydrochloride salt (91% yield).
Modern Catalytic and Solvent Optimization Strategies
Solvent Systems and Temperature Control
Optimal solvent selection enhances reaction efficiency:
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclization | Dichloromethane | 40 | 2 | 76 | |
| Hydrolysis | Acetic acid/HCl | 90 | 1 | 95 | |
| Decarboxylation | None (neat) | 220 | 0.17 | 91 |
Polar aprotic solvents like dimethylformamide (DMF) improve intermediate solubility during coupling reactions.
Reagent Selection
-
Coupling Agents : HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium-hexafluorophosphate) facilitates amide bond formation between carboxylic acids and amines, as seen in the synthesis of N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide.
-
Bases : Diisopropylethylamine (DIPEA) neutralizes HCl byproducts during coupling, preventing side reactions.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Large-scale synthesis benefits from continuous flow systems, which maintain consistent temperatures and reduce reaction times. For example, aluminum chloride-mediated cyclization in dichloromethane achieves 95% conversion in 2 h under flow conditions.
Crystallization and Polymorph Control
Isolation of the hydrochloride salt requires precise crystallization:
-
Form A (thermodynamically stable): Obtained by suspending Form B in refluxing methanol for 4 h.
-
Form B : Precipitated from DMF/5% HCl at 80°C, yielding 95% pure product.
Analytical and Purification Methods
Chromatographic Characterization
Chemical Reactions Analysis
Types of Reactions: 6-Methylisoquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Methylisoquinoline-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the synthesis of pharmacologically active compounds.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methylisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 6-methylisoquinoline-3-carboxylic acid hydrochloride, highlighting differences in substituents, physicochemical properties, and applications:
*Calculated based on free base (C₁₂H₁₁NO₂: 201.22) + HCl (36.46).
Key Structural and Functional Differences:
Backbone Variations: Quinoline vs. isoquinoline: Quinoline derivatives (e.g., 2-ethyl-3-quinolinecarboxylic acid) differ in nitrogen position, altering electronic properties and binding interactions .
Substituent Effects: Methyl vs. Chlorine vs. Methyl: Chlorine substituents (e.g., in 6-chloroquinoline-3-carboxylic acid) improve lipophilicity and metabolic stability .
Functional Groups: Carboxylic Acid vs. Ester: Free carboxylic acids (e.g., in the target compound) enable direct conjugation in solid-phase synthesis, while esters (e.g., methyl tetrahydroisoquinolinecarboxylate) act as prodrugs .
Research Findings and Limitations
- Biological Data Gaps: While structural analogs like 2-ethyl-3-quinolinecarboxylic acid have documented purity and reactivity , specific bioactivity data for this compound remain sparse.
- Stability: The hydrochloride salt form improves solubility but may limit compatibility with non-polar solvents compared to ester derivatives .
Biological Activity
6-Methylisoquinoline-3-carboxylic acid hydrochloride is a compound of growing interest in biological research due to its diverse applications in medicinal chemistry and its potential therapeutic effects. This article provides a detailed examination of its biological activity, encompassing various studies, mechanisms of action, and potential applications.
Overview of the Compound
This compound is an isoquinoline derivative that serves as an important building block in organic synthesis. Its structural characteristics allow it to interact with various biological targets, making it a valuable compound for studying enzyme activities and biochemical pathways.
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes, which may have implications for drug development. For instance, it has been used to study the inhibition of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes play a critical role.
Anticancer Properties
Several studies have explored the anticancer potential of isoquinoline derivatives, including this compound. For example, compounds similar to this one have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . While specific studies on this compound's anticancer effects are still emerging, its structural similarities to other active isoquinolines suggest potential efficacy.
Case Studies and Research Findings
Applications in Medicine
The compound's ability to modulate enzyme activity has led to investigations into its therapeutic potential. It is being studied as a precursor for drug development and in the synthesis of pharmacologically active compounds. Ongoing research aims to further elucidate its role in treating conditions such as inflammation and cancer.
Q & A
Q. What are the established synthetic routes for 6-methylisoquinoline-3-carboxylic acid hydrochloride?
Synthesis typically involves multi-step organic reactions. A common approach includes condensation of phenethylamine derivatives with carbonyl compounds, followed by cyclization to form the isoquinoline core . Hydrolysis of ester precursors (e.g., methyl-substituted isoquinoline carboxylates) followed by acidification with HCl yields the hydrochloride salt . A detailed procedure for a related quinoline derivative involves acidification (pH 1), filtration, and purification via recrystallization or chromatography, achieving yields of 71–72% . The molecular formula C₁₁H₁₀ClNO₂ is confirmed through these methods .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- IR spectroscopy for identifying functional groups (e.g., carboxylic acid and hydrochloride peaks) .
- NMR (¹H and ¹³C) for structural elucidation, with characteristic signals for the methyl group (δ ~1.35 ppm) and carboxylic acid moiety .
- HPLC with UV detection (207 nm) for purity assessment, using conditions like a C18 column and phosphate buffer-methanol mobile phase .
- Elemental analysis to confirm composition, though hydration states may require corrections .
Q. What safety precautions are necessary when handling this compound?
- Use fume hoods, nitrile gloves, and goggles to prevent exposure .
- Follow hazardous waste disposal protocols compliant with local regulations .
- For spills, contact Chemtrec (+1-800-424-9300) and use inert absorbents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- pH control : Maintain pH 1 during acidification to ensure complete salt formation .
- Purification : Use chilled ether washes to remove impurities and vacuum drying to eliminate residual solvents .
- Monitoring : Employ TLC or HPLC to track reaction intermediates and optimize cyclization temperature (e.g., 0°C for crystallization) . Adjusting precursor stoichiometry can further enhance yield .
Q. How should discrepancies in elemental analysis data be resolved?
Discrepancies often arise from hydration. For example, observed carbon content (52.84%) may deviate from anhydrous theoretical values (60.64%) but align with hydrate forms (e.g., bis-hydrate requires 52.66% C) . Combine Karl-Fischer titration (to measure water content) with mass spectrometry for accurate hydration state determination . Report both anhydrous and hydrated formulas to ensure transparency.
Q. What strategies are effective in designing stability studies for this compound?
- Humidity testing : Conduct accelerated stability studies (40°C/75% RH) to assess hygroscopicity and degradation .
- Solution stability : Monitor pH changes in buffered systems using HPLC to track degradation products .
- Long-term storage : Periodically analyze purity via HPLC and structural integrity via NMR .
Q. What structural analogs have been explored for SAR studies?
- 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid : Modifications at the 6-position enhance solubility and antimicrobial activity .
- Fluorinated isoquinoline derivatives : Substitutions at the 3-carboxylic acid position improve anticancer activity . Such analogs guide SAR by linking structural features to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
